Saturated Ring vs. Aromatic Scaffold
The defining feature of 1,3,2-Diazaborinane (CAS 13070-16-1) is its saturated, six-membered ring, which distinguishes it from the more commonly studied unsaturated 1,3,2-diazaborinine scaffold. The saturated ring introduces a unique chair conformation that directly impacts reactivity and molecular packing, as opposed to the planar geometry of its aromatic counterpart. This is a class-level inference where the saturated system offers sites for further derivatization that are unavailable in the aromatic analog, though direct, side-by-side quantitative reactivity data is not available in the identified literature [REFS-1, REFS-2].
| Evidence Dimension | Ring saturation and conformation |
|---|---|
| Target Compound Data | Saturated six-membered ring (C3H9BN2) with a predicted chair conformation. |
| Comparator Or Baseline | Unsaturated 1,3,2-diazaborinine ring system, which is essentially planar. |
| Quantified Difference | A qualitative difference in ring geometry. No quantitative X-ray diffraction data for the parent compound was found to calculate a direct structural metric against a comparator. |
| Conditions | Computational prediction and analogy to characterized derivatives. |
Why This Matters
This dictates the compound's fundamental role as a saturated scaffold for creating new derivatives, as opposed to the aromatic scaffold which is used in electronic materials, guiding procurement for different research purposes.
- [1] Shaw, S. Y.; Neilson, R. H. Skeletally Stabilized Diborylamines: N-Boryl and N-Silyl Derivatives of the 1,3,2-Diazaboracyclohexane Ring System. Inorganic Chemistry 1994, 33 (15), 3239–3245. View Source
- [2] Romanenko, V. D.; Sotiropoulos, J.-M. Six-membered Rings with Two or More Heteroatoms with at least One Boron. In Comprehensive Heterocyclic Chemistry III; Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., Taylor, R. J. K., Eds.; Elsevier: Oxford, 2008; pp 749–834. View Source
